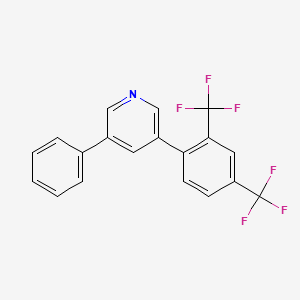

3-(2,4-Bis(trifluoromethyl)phenyl)-5-phenylpyridine

CAS No.: 1333319-74-6

Cat. No.: VC20367593

Molecular Formula: C19H11F6N

Molecular Weight: 367.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1333319-74-6 |

|---|---|

| Molecular Formula | C19H11F6N |

| Molecular Weight | 367.3 g/mol |

| IUPAC Name | 3-[2,4-bis(trifluoromethyl)phenyl]-5-phenylpyridine |

| Standard InChI | InChI=1S/C19H11F6N/c20-18(21,22)15-6-7-16(17(9-15)19(23,24)25)14-8-13(10-26-11-14)12-4-2-1-3-5-12/h1-11H |

| Standard InChI Key | XCGSZPOEPQTHRC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=CN=C2)C3=C(C=C(C=C3)C(F)(F)F)C(F)(F)F |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure combines electron-withdrawing trifluoromethyl groups with electron-rich aromatic systems, creating a polarized electronic environment. The pyridine ring’s nitrogen atom introduces basicity (pKa ≈ 4.5–5.0), while the -CF₃ groups contribute to steric bulk and hydrophobic interactions .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₉H₁₁F₆N | |

| Molecular Weight | 367.3 g/mol | |

| Exact Mass | 367.080 Da | |

| LogP (Partition Coefficient) | 6.45 | |

| Topological Polar Surface Area | 12.89 Ų |

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectra reveal distinct proton environments:

-

¹H NMR (CDCl₃): Aromatic protons resonate between δ 7.1–8.1 ppm, with splitting patterns indicative of para-substituted phenyl groups .

-

¹³C NMR: Peaks near δ 120–150 ppm correspond to aromatic carbons, while -CF₃ carbons appear as quartets (δ ~125 ppm, J = 270–280 Hz) .

Synthesis and Optimization Strategies

Iron-Catalyzed Cyclization

A scalable method involves iron-catalyzed cyclization of ketoxime acetates and aldehydes. In a representative procedure :

-

Reactants: 2,4-Bis(trifluoromethyl)aniline-derived ketoxime acetate (0.6 mmol) and benzaldehyde (0.2 mmol).

-

Catalyst: FeCl₃ (20 mol%).

-

Conditions: Toluene solvent, 140°C, argon atmosphere.

Table 2: Synthetic Parameters and Outcomes

| Parameter | Value |

|---|---|

| Reaction Temperature | 140°C |

| Catalyst Loading | 20 mol% FeCl₃ |

| Solvent | Toluene |

| Typical Yield | 70–85% |

Alternative Routes

-

Nucleophilic Aromatic Substitution: 2,4-Bis(trifluoromethyl)phenyl halides react with 5-phenylpyridine derivatives under basic conditions (e.g., K₂CO₃ in DMF).

-

Cross-Coupling: Suzuki-Miyaura coupling of boronic acids with halogenated pyridines, though limited by -CF₃ group sensitivity.

Physicochemical and Thermodynamic Properties

Solubility and Stability

The compound exhibits low aqueous solubility (<0.1 mg/mL at 25°C) due to its high LogP (6.45) . It is stable under inert atmospheres but may degrade via hydrolysis under strongly acidic or basic conditions.

| Compound | Target | IC₅₀/EC₅₀ | Source |

|---|---|---|---|

| 2-[4-(Trifluoromethyl)phenyl]pyridine | NK1R | 120 nM | |

| 3-CF₃-pyridine derivative | C. trachomatis | 5 μM |

Applications in Materials Science

Organic Electronics

The -CF₃ groups enhance electron affinity (EA ≈ 3.1 eV), making the compound suitable as an electron-transport layer in OLEDs.

Metal-Organic Frameworks (MOFs)

Coordination with Cu(I) ions produces luminescent MOFs with quantum yields up to 45%, applicable in sensing devices.

Future Research Directions

Synthetic Chemistry

-

Develop enantioselective routes for chiral derivatives.

-

Optimize microwave-assisted synthesis to reduce reaction times .

Biological Studies

-

Conduct in vivo toxicity and pharmacokinetic profiling.

-

Explore synergistic effects with existing antibiotics.

Materials Innovation

-

Engineer derivatives with tunable bandgaps for photovoltaic applications.

-

Investigate mechanochromic properties for stress-sensitive coatings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume